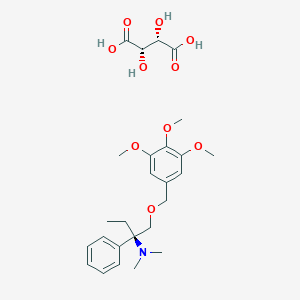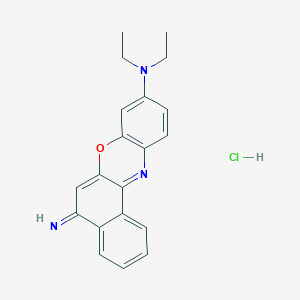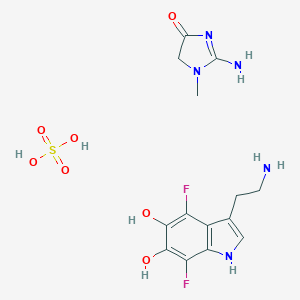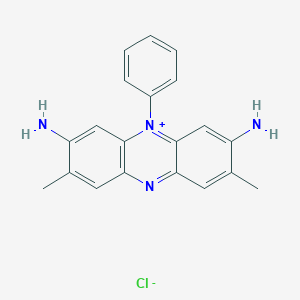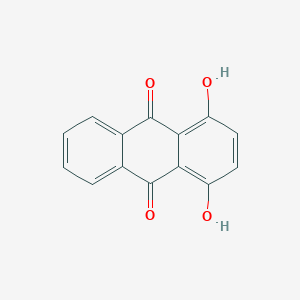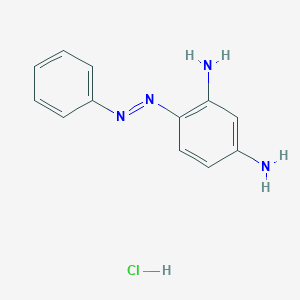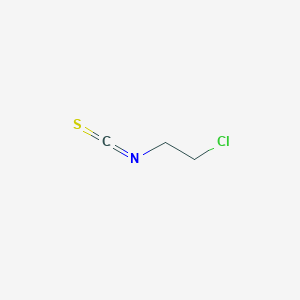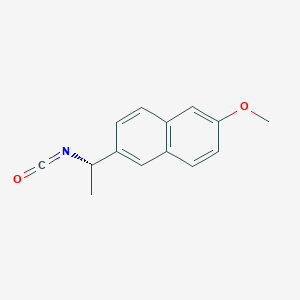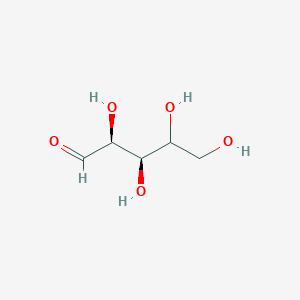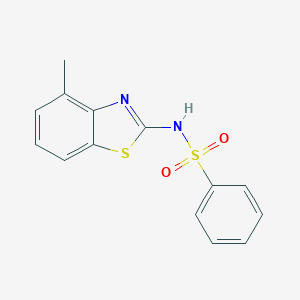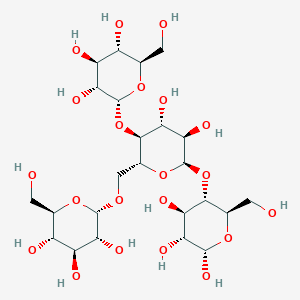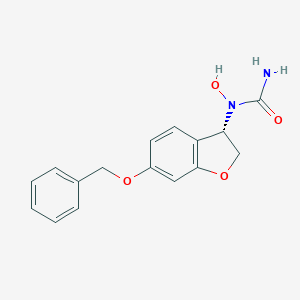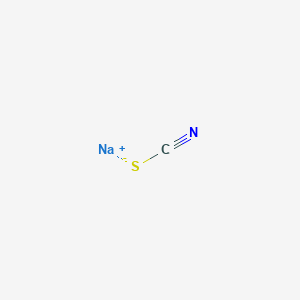
チオシアン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チオシアン酸ナトリウムは、チオシアン酸ナトリウムとも呼ばれ、化学式がNaSCNである化学化合物です。この無色の潮解性塩は、チオシアン酸イオンの主要な供給源の1つです。 それは、医薬品や特殊化学品の合成など、さまざまな産業用途で広く使用されています .
製造方法
合成経路と反応条件
チオシアン酸ナトリウムは、通常、シアン化ナトリウムなどのシアン化物塩と、元素状硫黄またはチオシアン酸塩との反応によって合成されます。 このプロセスでは、シアン化ナトリウムを高温度で硫黄の存在下で加熱し、チオシアン酸イオンの形成を促進します . 別の方法では、チオシアン酸アンモニウムと水酸化ナトリウムを反応させます .
工業生産方法
工業的には、チオシアン酸ナトリウムは、シアン化ナトリウムと元素状硫黄を反応させることで製造されます。 この反応は、シアン化物のチオシアン酸塩への完全な変換を確実にするために、高温で行われます .
科学的研究の応用
作用機序
チオシアン酸ナトリウムは、さまざまなメカニズムを通じてその効果を発揮します。
甲状腺ナトリウム-ヨウ化物シンポーターの阻害: チオシアン酸ナトリウムは、甲状腺ナトリウム-ヨウ化物シンポーターの強力な競合阻害剤であり、甲状腺濾胞細胞へのヨウ化物の輸送を減らし、その結果、甲状腺によって産生されるチロキシンの量を減少させます.
ヒポチオシアン酸の生合成: それは、ヒトの宿主防御システムに不可欠なラクトペルオキシダーゼによるヒポチオシアン酸の生合成において重要な役割を果たしています.
類似の化合物との比較
チオシアン酸ナトリウムは、チオシアン酸カリウムなどの他のチオシアン酸塩に似ています。
チオシアン酸カリウム: チオシアン酸ナトリウムと比較して、水に対する溶解度が2倍です.
チオシアン酸アンモニウム: チオシアン酸ナトリウムと同様の用途で使用されます.
チオシアン酸銀: 不溶性のハロゲン化銀の沈殿が後処理を簡素化する置換反応で使用されます.
生化学分析
Biochemical Properties
Sodium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it acts as a non-competitive inhibitor to block a variety of enzymatic reactions . Sodium thiocyanate can also be used by thiocyanate-degrading microorganisms in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .
Cellular Effects
The effects of Sodium thiocyanate on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For example, it can act as a potent competitive inhibitor of the thyroid sodium-iodide symporter .
Molecular Mechanism
Sodium thiocyanate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can form hypothiocyanous acid when protonated, which is a bactericidal oxidative species involved in the regulation of commensal and pathogenic microflora .
Dosage Effects in Animal Models
The effects of Sodium thiocyanate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that Sodium thiocyanate has been used in the treatment of hypertension in the early 20th century, but is no longer used due to associated toxicity .
Metabolic Pathways
Sodium thiocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .
Transport and Distribution
It is known that Sodium thiocyanate is soluble in water, which may facilitate its distribution within the body .
Subcellular Localization
It is known that Sodium thiocyanate can interact with various subcellular structures, such as enzymes, to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
Thiocyanate sodium is typically synthesized through the reaction of cyanide salts, such as sodium cyanide, with elemental sulfur or thiocyanate salts. This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions . Another method involves the reaction of ammonium thiocyanate with sodium hydroxide .
Industrial Production Methods
In industrial settings, thiocyanate sodium is produced by reacting sodium cyanide with elemental sulfur. The reaction is carried out at elevated temperatures to ensure complete conversion of cyanide to thiocyanate .
化学反応の分析
反応の種類
チオシアン酸ナトリウムは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
主要な製品
置換: アルキルチオシアン酸塩.
科学研究への応用
チオシアン酸ナトリウムは、科学研究で幅広い用途があります。
化学: それは、医薬品や特殊化学品の合成のための前駆体として使用されます。
生物学: チオシアン酸ナトリウムは、ヒトの宿主防御システムで役割を果たすラクトペルオキシダーゼによるヒポチオシアン酸の生合成に関与しています.
医学: それは過去には高血圧の治療に使用されていましたが、関連する毒性のために現在は一般的に使用されていません.
産業: チオシアン酸ナトリウムは、ポリアクリロニトリル繊維の製造における紡糸溶媒、写真安定剤、腐食防止剤、ポリマー安定剤、およびセメントおよびコンクリート混合物の硬化促進剤として使用されます.
類似化合物との比較
Thiocyanate sodium is similar to other thiocyanate salts, such as:
Potassium Thiocyanate: Has twice the solubility in water compared to thiocyanate sodium.
Ammonium Thiocyanate: Used in similar applications as thiocyanate sodium.
Silver Thiocyanate: Used in substitution reactions where the precipitation of insoluble silver halides helps simplify workup.
Thiocyanate sodium is unique due to its high solubility in water and its versatility in various chemical reactions and industrial applications .
特性
CAS番号 |
540-72-7 |
|---|---|
分子式 |
CHNNaS |
分子量 |
82.08 g/mol |
IUPAC名 |
sodium;thiocyanate |
InChI |
InChI=1S/CHNS.Na/c2-1-3;/h3H; |
InChIキー |
UCPNVURWWCDTEA-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[Na+] |
異性体SMILES |
C(#N)[S-].[Na+] |
正規SMILES |
C(#N)S.[Na] |
密度 |
greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |
melting_point |
572 °F (USCG, 1999) ~300 °C |
Key on ui other cas no. |
540-72-7 |
物理的記述 |
Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |
ピクトグラム |
Corrosive; Irritant |
溶解性 |
Solubility in water, g/100ml at 21 °C: 139 |
同義語 |
NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |
蒸気圧 |
0.00000004 [mmHg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


